molecular formula C12H8Cl2N2O4S B14074748 N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide CAS No. 16939-30-3

N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide

Cat. No.: B14074748
CAS No.: 16939-30-3
M. Wt: 347.2 g/mol
InChI Key: LGLQWFNMGMIHSZ-UHFFFAOYSA-N
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Description

N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8Cl2N2O4S It is characterized by the presence of dichloro and nitro groups on the phenyl ring, which are attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route involves the metal-promoted tandem nitration and halogenation, which shows high chemoselectivity and functional group compatibility . Common nitration reagents used include copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and chloro) on the aromatic ring.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chloro or nitro groups.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Oxidized products may include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (nitro and chloro) on the aromatic ring can influence its reactivity and binding affinity to biological molecules. The compound may act as an inhibitor of certain enzymes or proteins, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

16939-30-3

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-10-6-8(16(17)18)7-11(14)12(10)15-21(19,20)9-4-2-1-3-5-9/h1-7,15H

InChI Key

LGLQWFNMGMIHSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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